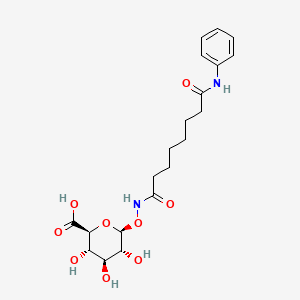

Vorinostat-o-glucuronide

Übersicht

Beschreibung

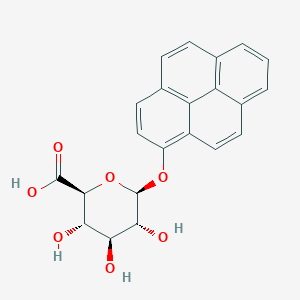

Vorinostat-o-glucuronide is a compound related to Vorinostat, which is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous manifestations in patients with progressive, persistent, or recurrent cutaneous T-cell lymphoma (CTCL) following prior systemic therapies . Vorinostat-o-glucuronide is one of the major metabolites of Vorinostat .

Synthesis Analysis

The major pathways of Vorinostat metabolism involve glucuronidation and hydrolysis followed by β-oxidation . A significant portion (53%) of interindividual variability in Vorinostat glucuronidation can be attributed to enzymatic activities of both UGT2B17 and UGT2B7 .Chemical Reactions Analysis

Vorinostat is metabolized primarily through glucuronidation and hydrolysis followed by β-oxidation. The major metabolites are Vorinostat-o-glucuronide and 4-anilino-4-oxobutanoic acid .Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Vorinostat is a histone deacetylase inhibitor that has demonstrated preclinical activity in numerous cancer models . It is presently indicated for the treatment of patients with advanced cutaneous T cell lymphoma (CTCL) . Clinical investigation is ongoing for therapy of other solid tumors and hematological malignancies either as monotherapy or in combination with other chemotherapeutic agents .

Soft Tissue Sarcoma Treatment

Intracellular vorinostat accumulation and its relationship to histone deacetylase activity have been studied in soft tissue sarcoma patients . Cellular HDAC inhibition increased parallel with vorinostat concentrations in plasma and peripheral blood mononuclear cells (PBMCs) .

Drug Delivery System

A self-microemulsifying drug delivery system (SMEDDS) has been developed to enhance the oral bioavailability of vorinostat . This could potentially improve the effectiveness of the drug in various applications.

Neuroplasticity

Suberoylanilide Hydroxamic Acid (SAHA) is a driver molecule of neuroplasticity . It modulates and promotes neuroplasticity in healthy and disease conditions . It has implications for neurological diseases, as it can improve memory, learning, behavior, and correct faulty neuronal functioning .

Neuronal Differentiation

SAHA has been shown to counteract defective neuronal differentiation and maturation in animal and cellular models . This could have implications for the treatment of neurodevelopmental disorders.

Histone Deacetylase Inhibition

Vorinostat and its analogs act as histone deacetylase inhibitors . Inhibition of HDACs can lead to cell differentiation, apoptosis, and cell cycle arrest both in several cancer cell lines and in vivo .

Safety And Hazards

Zukünftige Richtungen

Vorinostat has shown promising clinical activity against hematologic and solid tumors at doses that have been well tolerated by patients. Recent non-clinical experiments that explored the effects of Vorinostat in combination with other chemotherapeutic agents have begun to illuminate potential mechanisms of action for this histone deacetylase inhibitor and are providing guidance for new avenues of clinical investigation .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXZHORDQQELAH-JNIAIEOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vorinostat-o-glucuronide | |

CAS RN |

863456-50-2 | |

| Record name | Vorinostat-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863456502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VORINOSTAT-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8031213WQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of Vorinostat-O-glucuronide in the context of Vorinostat treatment?

A1: Vorinostat-O-glucuronide is a metabolite of the anti-cancer drug Vorinostat. It is formed through glucuronidation, a metabolic process where a glucuronic acid molecule is attached to Vorinostat, primarily by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) []. This process generally makes the drug molecule more water-soluble and easier for the body to excrete. The study found that individuals with a specific genetic variation (UGT2B17*2 homozygotes) have reduced UGT2B17 enzyme activity, leading to lower levels of Vorinostat-O-glucuronide and potentially higher levels of active Vorinostat in the body []. This difference in metabolism could explain the observed variations in drug efficacy and toxicity among patients with different UGT2B17 genotypes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)